molecular formula C16H16N4O5S B4132123 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide

2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide

Cat. No. B4132123
M. Wt: 376.4 g/mol
InChI Key: UBEIIJZZDQAFOH-UHFFFAOYSA-N
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Description

2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide, also known as DPPN, is a chemical compound that has gained attention for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species. It also modulates various signaling pathways involved in inflammation and cell proliferation. Moreover, 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide has been shown to interact with DNA and inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide can reduce oxidative stress and inflammation in various cell types and animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic rats. However, the exact mechanism underlying these effects is still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide in lab experiments is its stability and solubility in various solvents. It also exhibits low toxicity and can be easily synthesized in large quantities. However, one of the limitations is its relatively low potency compared to other antioxidants and anti-inflammatory agents.

Future Directions

There are several future directions for research on 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route for maximum efficacy. Another area of research is the development of novel derivatives of 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide with improved potency and selectivity. Moreover, the use of 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide as a fluorescence probe for the detection of other biomolecules and metal ions is an emerging field of research.
Conclusion:
In conclusion, 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide is a promising compound with potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a potential therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to explore its potential in other areas of research.

Scientific Research Applications

2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been shown to have antimicrobial activity against certain bacterial strains. In addition, 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(4-nitrophenyl)hydrazinecarbothioamide has been used as a fluorescence probe for the detection of metal ions in aqueous solutions.

properties

IUPAC Name

1-[3-(3,4-dihydroxyphenyl)propanoylamino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c21-13-7-1-10(9-14(13)22)2-8-15(23)18-19-16(26)17-11-3-5-12(6-4-11)20(24)25/h1,3-7,9,21-22H,2,8H2,(H,18,23)(H2,17,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEIIJZZDQAFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=O)CCC2=CC(=C(C=C2)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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